AM404
Description
(5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as AM404, is a bioactive metabolite of paracetamol (acetaminophen) . It belongs to the class of N-acyl amides and shares structural homology with endogenous cannabinoids like anandamide (AEA). This compound is synthesized via conjugation of arachidonic acid (C20:4, ω-6) with 4-aminophenol, the reactive metabolite of paracetamol .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183718-77-6 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-404 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of AM-404
Core Reaction: Arachidonic Acid and 4-Aminophenol Coupling
AM-404 is synthesized via amide bond formation between arachidonic acid (5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoic acid) and 4-aminophenol. The reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , to activate the carboxylic acid group of arachidonic acid for nucleophilic attack by the amine group of 4-aminophenol.
Representative Protocol
- Reagents :
- Procedure :
- Dissolve arachidonic acid (1.0 equiv) and 4-aminophenol (1.2 equiv) in anhydrous DCM under nitrogen atmosphere.
- Add EDC (1.5 equiv) and DMAP (0.1 equiv) sequentially.
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with DCM, and dry over sodium sulfate.
Key Considerations :
Alternative Synthetic Routes
Mixed Anhydride Method
Arachidonic acid may be activated via mixed anhydride formation using isobutyl chloroformate in the presence of N-methylmorpholine . This method avoids carbodiimide-related side products but requires stringent temperature control (−10°C to 0°C).
Enzymatic Catalysis
Lipase-mediated amidation has been explored for eco-friendly synthesis, though yields remain suboptimal (≤40%) compared to chemical methods.
Purification and Isolation
Analytical Characterization
Spectroscopic Confirmation
Reaction Optimization and Yield Enhancement
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction time to 2 hours and improve safety by minimizing handling of air-sensitive reagents.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| Atom Economy (%) | 89 | 89 |
Flow systems reduce solvent waste but require high initial capital investment.
Chemical Reactions Analysis
AM404 undergoes several types of chemical reactions:
Oxidation: This compound can inhibit the production of reactive oxygen species, such as 8-iso-prostaglandin F2 alpha.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing prostaglandin production and various inhibitors for studying the specific pathways involved . The major products formed from these reactions include reduced levels of prostaglandins and reactive oxygen species .
Scientific Research Applications
The compound has been studied for its interactions with various biological receptors and its effects on cellular pathways:
- Cannabinoid Receptor Interaction : The compound exhibits binding affinity to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. It has been shown to inhibit the activity of these receptors in several assays. For example, it has a Ki value of 29 nM against fatty acid-binding protein in mouse models and shows varying degrees of inhibition against human cannabinoid receptors .
- Anti-inflammatory Properties : Research indicates that (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide can modulate pro-inflammatory gene expression by affecting NF-κB and AP1 activities. This suggests a potential role in treating inflammatory conditions .
- Analgesic Effects : The compound has been evaluated for its analgesic properties through its action on transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation. Studies have shown that it can act as an agonist at TRPV1 receptors .
Therapeutic Applications
Given its biological activities, the compound may have several therapeutic applications:
- Pain Management : Due to its interaction with cannabinoid receptors and TRPV1 channels, this compound could be explored as a novel analgesic agent for chronic pain management.
- Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
- Neurological Research : The compound's effects on the central nervous system suggest potential applications in neuropharmacology. Its interactions with fatty acid amide hydrolase (FAAH) could influence endocannabinoid levels, impacting mood and anxiety disorders .
Case Studies and Experimental Findings
Several studies have documented the effects of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide:
Mechanism of Action
AM404 exerts its effects through multiple pathways:
Endocannabinoid System: It increases concentrations of the endogenous cannabinoid anandamide within the synaptic cleft by inhibiting its reuptake.
TRPV1 Receptor: This compound activates the TRPV1 receptor, contributing to its analgesic effects.
COX Inhibition: It inhibits COX-1 and COX-2, reducing prostaglandin synthesis.
CB1 Receptor: The anticonvulsant action of this compound is mediated through CB1 receptors.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₂₆H₃₇NO₂
- Molecular Weight : 395.58 g/mol
- Targets: Weak agonist/antagonist at cannabinoid receptors (CB1/CB2) . Inhibitor of fatty acid amide hydrolase (FAAH), enhancing endocannabinoid signaling . Activator of TRPV1 channels, contributing to analgesic effects .
AM404 is notable for its dual role in pain modulation, combining paracetamol’s COX inhibition with endocannabinoid system modulation .
Comparison with Structurally Similar Compounds
Anandamide (AEA)
- Structure : (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)icosa-5,8,11,14-tetraenamide .

- Molecular Formula: C₂₂H₃₇NO₂.
- Molecular Weight : 347.53 g/mol.
- Key Differences: Substituent: 2-Hydroxyethyl group vs. This compound’s 4-hydroxyphenyl. Targets: High affinity for CB1 (> CB2) and TRPV1 . Function: Endogenous ligand for CB1, regulates neurotransmission and pain perception.
N-Arachidonoyldopamine (NADA)
- Structure : (5Z,8Z,11Z,14Z)-N-[2-(3,4-Dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide .
- Molecular Formula: C₂₈H₄₁NO₃.
- Molecular Weight : 439.63 g/mol.
- Key Differences: Substituent: 3,4-Dihydroxyphenylethyl group. Targets: Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist . Function: Dual cannabinoid/vanilloid activity, implicated in neuroprotection.
Arvanil (N-[(4-Hydroxy-3-Methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide)
- Structure : Incorporates a vanillyl (4-hydroxy-3-methoxyphenyl) group .
- Molecular Formula: C₂₈H₄₁NO₃.
- Molecular Weight : 439.63 g/mol.
- Key Differences: Substituent: 4-Hydroxy-3-methoxyphenylmethyl. Targets: TRPV1 (EC₅₀ = 1.8 µM) and CB1 (Ki = 5.6 µM) . Function: Hybrid vanilloid-cannabinoid ligand with anti-inflammatory properties.
UCM707 (N-(Fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide)
- Structure: Arachidonoyl group linked to a 3-furanylmethyl head .
- Molecular Formula: C₂₅H₃₅NO₂.
- Molecular Weight : 381.55 g/mol.
- Key Differences: Substituent: Furylmethyl group. Targets: Inhibitor of endocannabinoid cellular uptake (IC₅₀ = 0.8 µM) . Function: Enhances endogenous AEA levels without direct receptor activation.
| Property | This compound | UCM707 |
|---|---|---|
| Head Group | 4-Hydroxyphenyl | 3-Furanylmethyl |
| FAAH Inhibition | Yes | No |
| CB1/CB2 Activity | Weak | None |
| Therapeutic Use | Analgesia | Neuroinflammation |
Research Findings and Implications
- This compound vs. Paracetamol Derivatives: Shortening this compound’s acyl chain to C2 yields compounds like N-(4-hydroxybenzyl)acetamide (6), which retain analgesic activity but lose cannabinoid interactions .
- Structural Optimization : Addition of methoxy groups (e.g., Arvanil) or catechol moieties (e.g., NADA) enhances TRPV1 affinity but reduces metabolic stability .
Biological Activity
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a complex organic compound notable for its long hydrocarbon chain and multiple double bonds. The presence of a hydroxyphenyl group is crucial for its biological activity, suggesting potential interactions with various biological systems. This compound is part of a class of molecules that exhibit significant antioxidant, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound's structure includes:
- Hydrocarbon Chain : An icosa (20 carbon atoms) backbone with conjugated double bonds at positions 5, 8, 11, and 14.
- Amide Functional Group : Enhances solubility and biological interactions.
- Phenolic Substituent : The hydroxyphenyl group contributes to its antioxidant properties.
Structural Formula
Antioxidant Activity
The hydroxyphenyl group in (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is known to scavenge free radicals. This activity helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory disorders.
Anticancer Properties
Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
The proposed mechanisms through which (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects include:
- Interaction with Nuclear Receptors : It may activate or inhibit nuclear receptors involved in gene expression regulation.
- Inhibition of Enzymatic Activity : The compound could inhibit enzymes related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
The following table highlights some compounds that share structural similarities with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxyphenylacetic Acid | Shorter carbon chain | Exhibits anti-inflammatory properties |
| Resveratrol | Similar phenolic structure | Known for strong antioxidant activity |
| Curcumin | Contains multiple aromatic rings | Exhibits potent anticancer effects |
The uniqueness of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide lies in its long-chain structure combined with specific geometric configurations that enhance its interaction potential with biological targets compared to these similar compounds.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that the compound effectively scavenged free radicals in vitro. This suggests a protective role against oxidative stress-related diseases.
- Anti-inflammatory Research : In cellular models of inflammation induced by lipopolysaccharides (LPS), (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide reduced the expression of pro-inflammatory cytokines.
- Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling arachidonic acid derivatives (e.g., arachidonoyl chloride) with 4-aminophenol under anhydrous conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are used to promote amide bond formation . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via column chromatography. Yield improvements require strict control of temperature (0–5°C) and inert atmospheres to prevent oxidation of polyunsaturated bonds .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and regioselectivity?
- Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming double-bond geometry (Z-configuration) and substituent positions. Mass spectrometry (LC-MS or HRMS) validates molecular mass (e.g., expected [M+H]⁺ ≈ 464.6 g/mol). Infrared (IR) spectroscopy confirms amide bond presence (C=O stretch ~1650 cm⁻¹). Computational tools like DFT (density functional theory) can predict spectral patterns for cross-verification .
Q. What theoretical frameworks guide the study of this compound’s biological activity?
- Methodological Answer : Research should align with lipid mediator theory, focusing on interactions with endocannabinoid receptors (CB1/CB2) or enzymatic pathways (e.g., COX-2, LOX). Molecular docking studies using software like AutoDock Vina can predict binding affinities. In vitro assays (e.g., calcium flux or cAMP modulation) validate theoretical models .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacological data, such as conflicting reports on receptor affinity or metabolic stability?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results. Employ stability studies (e.g., LC-MS tracking of degradation products in simulated physiological buffers) to assess metabolic pathways. Statistical meta-analysis of existing data can identify systematic biases .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : A factorial design approach (e.g., 2⁴ factorial) systematically varies substituents (e.g., hydroxyl group position, acyl chain length). Pair this with multivariate analysis (PCA or PLS regression) to correlate structural features with activity. High-throughput screening (HTS) in receptor-overexpressing cell lines accelerates SAR profiling .
Q. How can computational modeling enhance the understanding of this compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) model membrane insertion behavior and residence time. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict electronic interactions at binding sites. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural resolution .
Methodological Challenges and Solutions
Q. What protocols mitigate risks associated with handling this compound, given its polyunsaturated structure and potential toxicity?
- Methodological Answer : Store under argon at −80°C to prevent peroxidation. Use glove boxes for synthesis and handling. Toxicity screening (e.g., Ames test for mutagenicity, acute toxicity in zebrafish embryos) should precede in vivo studies. Refer to safety data sheets (SDS) for hazard mitigation (e.g., H302, H315, H319, H335 codes) .
Q. How can researchers resolve spectral overlap in NMR due to the compound’s complex unsaturated structure?
- Methodological Answer : Utilize deuterated solvents (e.g., DMSO-d₆) and cryoprobes to enhance signal-to-noise ratios. 2D-NMR techniques (HSQC, HMBC) resolve overlapping proton signals. Isotopic labeling (¹³C-enriched precursors) aids in tracking specific carbons in crowded spectra .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

